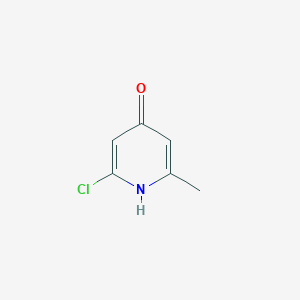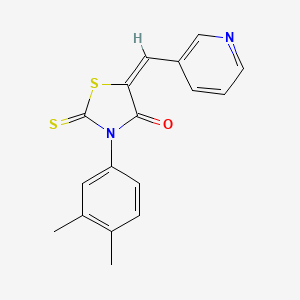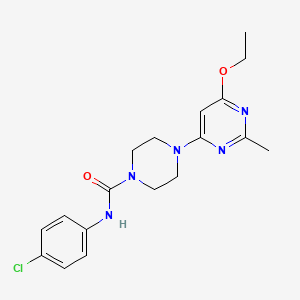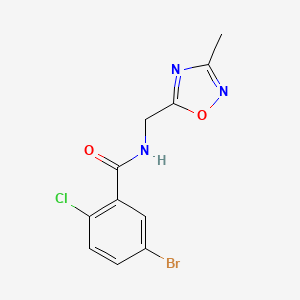
Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate” is a chemical compound with the molecular formula C10H6BrNO4. It is a derivative of indole, a heterocyclic compound that is a prevalent framework in many natural products and synthetic pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate” is characterized by the presence of a bromine atom, two oxygen atoms, and a carboxylate group attached to an indole ring. Further structural analysis would require spectroscopic methods such as 1H and 13C NMR, as well as high-resolution mass spectrometry .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate is used in various chemical syntheses. For instance, it is used in the regioselective dibromination of methyl indole-3-carboxylate, leading to derivatives like methyl 5,6-dibromoindole-3-carboxylate. These derivatives are important building blocks in synthesizing natural and non-natural dibromoindole compounds such as meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Thomas B. Parsons et al., 2011).
Role in DNA Methylation and Demethylation
Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate plays a role in studies of DNA methylation and demethylation. Research has shown that molecules like bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU), which share structural similarities, influence DNA replication and cellular differentiation, particularly in neural stem cells (L. Schneider & F. d’Adda di Fagagna, 2012).
Antitumor and Antibacterial Activities
Compounds derived from methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate have been investigated for their potential antitumor and antibacterial properties. For example, studies on brominated tryptophan alkaloids from Thorectidae sponges have revealed compounds with inhibitory effects on bacterial growth (Nathaniel L. Segraves & P. Crews, 2005). Similarly, KW-2189, a derivative of duocarmycin, has shown significant antitumor activity against various tumors (E. Kobayashi et al., 1994).
Crystal Structure and Thermal Analysis
Studies on the crystal structure and thermal analysis of derivatives of methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate provide insights into their physicochemical properties. For instance, research involving the condensation of 5-bromo-1H-indole-3-carbaldehyde with other compounds has led to the formation of novel derivatives with characterized crystal structures and thermal stability, offering potential applications in material science and pharmaceuticals (A. Barakat et al., 2017).
Direcciones Futuras
The future directions for “Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate” and similar compounds lie in their potential for drug discovery. Indole derivatives are found in many pharmacologically active compounds and have been approved by the FDA as antiviral, anticancer, antimalarial, and antitubercular agents . Therefore, further exploration of these compounds could lead to the development of new therapeutic agents.
Propiedades
IUPAC Name |
methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO4/c1-16-10(15)6-3-4(11)2-5-7(6)12-9(14)8(5)13/h2-3H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUDISFMFVEROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NC(=O)C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2,3-dioxo-1H-indole-7-carboxylate | |
CAS RN |
2090721-99-4 |
Source


|
| Record name | methyl 5-bromo-2,3-dioxo-2,3-dihydro-1H-indole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide](/img/structure/B2997518.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2997524.png)

![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate](/img/structure/B2997527.png)
![tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate](/img/structure/B2997528.png)
![N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2997531.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)

![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2997535.png)
![2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2997537.png)

![8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2997540.png)